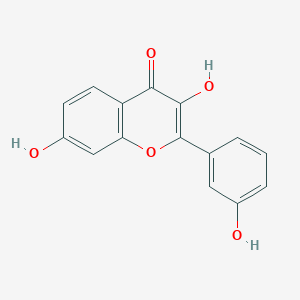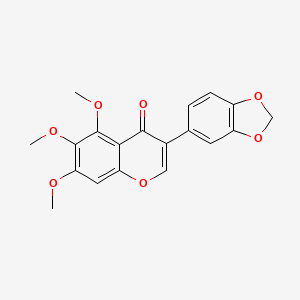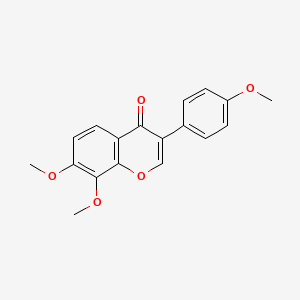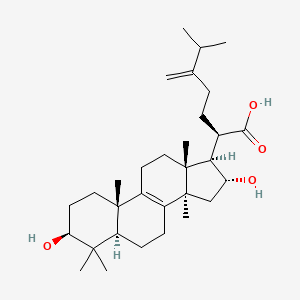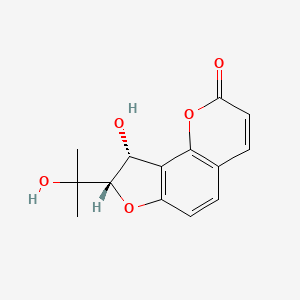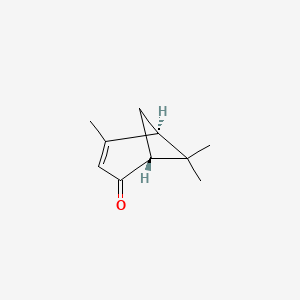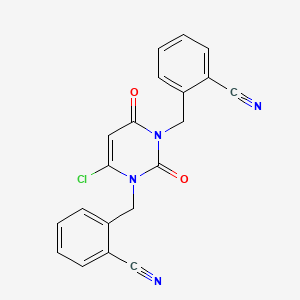
阿罗格列汀杂质 07
描述
Alogliptin Impurity 07 is a byproduct or contaminant that can be found during the synthesis of the pharmaceutical compound alogliptin. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage blood sugar levels in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 07 are critical to monitor and control due to their potential impact on the efficacy and safety of the pharmaceutical product .
科学研究应用
Alogliptin Impurity 07 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of alogliptin. Its applications include:
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Monitored in pharmaceutical formulations to ensure patient safety and drug efficacy.
Industry: Employed in quality control processes to maintain the purity of alogliptin during production.
作用机制
Target of Action
Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
Alogliptin Impurity 07 acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
By inhibiting DPP-4, Alogliptin Impurity 07 prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .
Pharmacokinetics
It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . Alogliptin Impurity 07 also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .
Result of Action
The primary result of Alogliptin Impurity 07’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .
Action Environment
The action of Alogliptin Impurity 07 can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin Impurity 07 typically involves the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylamine . These bases are used in the preparation of alogliptin and can lead to the formation of impurities due to their electrophilic functional groups .
Industrial Production Methods: In industrial settings, the production of alogliptin involves stringent quality control measures to minimize the presence of impurities like Alogliptin Impurity 07. Techniques such as liquid chromatography–mass spectrometry (LC–MS) are employed to detect and quantify these impurities, ensuring they remain within acceptable limits .
化学反应分析
Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Reaction with reducing agents resulting in the reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary based on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .
相似化合物的比较
- Pyridine
- 3-Aminopyridine
- 4-Dimethylaminopyridine
- N, N-Dimethylaniline
Comparison: Alogliptin Impurity 07 is unique due to its specific formation during the synthesis of alogliptin. While similar compounds like pyridine and 3-aminopyridine are also reactive bases used in various chemical syntheses, Alogliptin Impurity 07 is specifically associated with the production of alogliptin . Its monitoring and control are crucial to ensure the safety and efficacy of the final pharmaceutical product .
属性
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


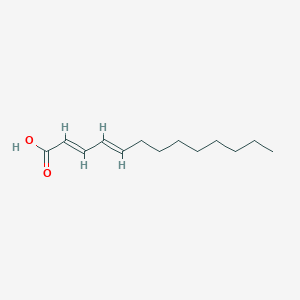

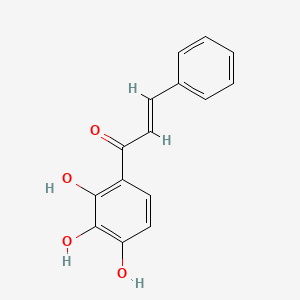
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
